molecular formula C15H25N2O3PS2 B607903 GYY 4137 morpholine salt CAS No. 106740-09-4

GYY 4137 morpholine salt

Cat. No. B607903
CAS RN: 106740-09-4
M. Wt: 376.47
InChI Key: YZMHNNLDUWRZFW-UHFFFAOYSA-N
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Description

GYY 4137 morpholine salt is a slow-releasing H2S donor . It exhibits vasodilator and antihypertensive activity . The activity causes slow dilation of blood vessels in vitro and in vivo . It does not influence vascular smooth muscle cell viability in culture .


Molecular Structure Analysis

The molecular weight of GYY 4137 morpholine salt is 376.47 . Its chemical formula is C11H16NO2PS2.C4H9NO .


Physical And Chemical Properties Analysis

GYY 4137 morpholine salt is water-soluble . It is soluble up to 100 mM in DMSO . It should be stored at -20°C .

Scientific Research Applications

Cardiovascular Health

GYY4137: has been studied for its cardiovascular benefits, particularly in protecting against oxidative injury and preserving mitochondrial function during conditions like sepsis and ischemia/reperfusion . It donates electrons to the mitochondrial electron transport chain via sulfide:quinone oxidoreductase in endothelial cells, which may help regulate H2S levels in blood and organs .

Neuroprotection

In the context of neurodegenerative diseases, GYY4137 exhibits protective effects on neuronal cells. It has been shown to stimulate reactive oxygen species generation in microglial cells while suppressing the secretion of inflammatory mediators such as TNF and nitric oxide . This dual role suggests a complex mechanism of neuroprotection and anti-inflammatory action that could be beneficial in diseases like Parkinson’s and Alzheimer’s .

Anti-Inflammatory Properties

GYY4137: demonstrates anti-inflammatory properties by reducing macrophage generation of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 . This slow-releasing H2S donor could potentially be used to treat acute joint inflammation and other inflammatory conditions .

Pharmacological Tool

As a pharmacological “tool,” GYY4137 is increasingly used to explore the biological functions of H2S. It has been reported to release H2S and exhibit vasodilatory activity, making it a valuable compound for studying vascular responses and signaling pathways .

Cancer Research

In cancer research, GYY4137 has been found to increase apoptosis in certain cancer cell lines without affecting specific proteins involved in cell survival . This suggests a potential role for GYY4137 in sensitizing cancer cells to treatments and understanding the mechanisms of cell death .

Mitochondrial Function

The ability of GYY4137 to increase oxygen consumption in endothelial cells by releasing H2S in a dose- and time-dependent manner highlights its impact on mitochondrial function . This could have implications for energy metabolism and cellular respiration in various pathological conditions .

Mechanism of Action

Target of Action

GYY4137, also known as a hydrogen sulfide (H2S) donor, primarily targets microglial cells . These cells play a significant role in immunoinflammatory, degenerative, and neoplastic disorders of the central nervous system . GYY4137 has been shown to stimulate reactive oxygen species (ROS) generation in these cells .

Mode of Action

GYY4137 interacts with its targets by releasing H2S . In microglial cells, GYY4137 has been shown to suppress the secretion of tumor necrosis factor (TNF) and nitric oxide, while stimulating the generation of ROS . It also reduces the expression of CD40 and CD86, and affects the phagocytic ability of BV2 cells .

Biochemical Pathways

GYY4137 affects several biochemical pathways. It has been shown to potentiate TGF-β expression and production in dendritic cells, and significantly reduce IFN-γ and IL-17 production in lymph node and spinal cord T cells . This suggests that GYY4137 may downregulate inflammatory properties of cells but increase their ability to generate ROS .

Pharmacokinetics

It is known that gyy4137 is a slow-releasing h2s donor . This slow release could potentially influence its ADME properties and bioavailability, but more research is needed to fully understand these aspects.

Result of Action

The action of GYY4137 results in several molecular and cellular effects. It has been shown to downregulate inflammatory properties of BV2 cells, but increases their ability to generate ROS . In addition, GYY4137 has been found to reduce proteasome activity in SW620B8-mCherry cells .

Action Environment

The action of GYY4137 can be influenced by environmental factors. For example, the rate of H2S release from GYY4137 is pH and temperature-dependent . .

Future Directions

Several studies have been conducted on GYY 4137 morpholine salt. For instance, it has been found to exhibit novel anti-cancer effects in vitro and in vivo . It also exhibits anti-atherosclerotic activity in high fat fed apolipoprotein E -/- mice . These findings suggest potential future directions for research on GYY 4137 morpholine salt.

properties

IUPAC Name

(4-methoxyphenyl)-morpholin-4-yl-sulfanyl-sulfanylidene-λ5-phosphane;morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16NO2PS2.C4H9NO/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;1-3-6-4-2-5-1/h2-5H,6-9H2,1H3,(H,16,17);5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMHNNLDUWRZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=S)(N2CCOCC2)S.C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N2O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine (4-methoxyphenyl)(morpholino)phosphinodithioate

CAS RN

106740-09-4
Record name Phosphinodithioic acid, P-(4-methoxyphenyl)-P-4-morpholinyl-, compd. with morpholine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106740-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GYY-4137
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GYY-4137
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDZ9ARY4YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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